molecular formula C24H27NO6 B12193010 N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide

N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide

Cat. No.: B12193010
M. Wt: 425.5 g/mol
InChI Key: ZNGISIFIQLWMSI-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide is a synthetic acetamide derivative featuring a spirocyclic chromene-cyclohexan core linked to a 2,4-dimethoxyphenyl group via an ether-acetamide bridge. This compound is structurally distinct due to its spirocyclic system, which may confer unique conformational rigidity compared to non-spiro analogs.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetamide

InChI

InChI=1S/C24H27NO6/c1-28-16-7-9-19(22(12-16)29-2)25-23(27)15-30-17-6-8-18-20(26)14-24(31-21(18)13-17)10-4-3-5-11-24/h6-9,12-13H,3-5,10-11,14-15H2,1-2H3,(H,25,27)

InChI Key

ZNGISIFIQLWMSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCCCC4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide typically involves multi-step organic reactions. The starting materials may include 2,4-dimethoxyphenylamine, chromene derivatives, and acetic anhydride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Properties

N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide has been investigated for its anticancer potential. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the importance of spirocyclic structures in cancer therapy .

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor. Inhibitors of specific enzymes play crucial roles in therapeutic interventions for diseases such as cancer and inflammation. The structure of this compound suggests potential interactions with target enzymes involved in tumor progression and metastasis.

Study 1: Anticancer Efficacy

In a notable study published in 2019, researchers screened a library of compounds for their efficacy against cancer cells using multicellular spheroids as a model system. The results indicated that compounds with spirocyclic structures demonstrated significant cytotoxicity compared to control groups .

Study 2: Enzyme Targeting

Another research effort focused on identifying small molecule inhibitors targeting specific enzymes associated with cancer proliferation. The study found that compounds similar to this compound exhibited promising inhibitory effects on enzyme activity linked to tumor growth .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Acetamide Moiety

  • N-(Furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide (CAS 1212136-11-2): Replaces the 2,4-dimethoxyphenyl group with a furan-2-ylmethyl substituent. ~3.5 for the target compound) and metabolic stability .
  • N-[2-(4-Fluorophenyl)ethyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide (CAS 1212316-84-1) :
    Features a 4-fluorophenethyl group. The fluorine atom enhances lipophilicity (molecular weight: 411.47 g/mol vs. ~397 g/mol for the target compound) and may influence receptor binding through steric and electronic effects .
  • N-(4-Methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (CAS 522606-00-4): Lacks the spirocyclic system, simplifying the chromene core to a planar 2-oxo-2H-chromen-7-yl group.

Modifications to the Chromene Core

  • 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide: Integrates a thiazolidinone ring instead of the spirocyclohexan system. This modification introduces hydrogen-bonding sites (C=O and NH groups), enhancing interactions with biological targets. Reported antibacterial activity against E.
  • [(4'-tert-Butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid :
    Substitutes the acetamide with a carboxylic acid and adds a tert-butyl group to the spirocyclohexan ring. The tert-butyl group increases hydrophobicity (logP: ~2.8) and steric bulk, which may hinder membrane permeability compared to the target compound .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents logP (Predicted) Notable Features
Target Compound ~397 2,4-Dimethoxyphenyl, spirochromene ~3.5 Conformational rigidity
N-(Furan-2-ylmethyl)-... (CAS 1212136-11-2) 369.41 Furan-2-ylmethyl ~3.2 Enhanced π-π stacking
N-[2-(4-Fluorophenyl)ethyl]-... (CAS 1212316-84-1) 411.47 4-Fluorophenethyl ~4.0 Increased lipophilicity
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide 410.42 Thiazolidinone, 4-methylchromene ~2.7 Antibacterial activity (MIC: 12.5 µg/mL)

Research Findings and Implications

  • Synthetic Flexibility : The acetamide bridge allows modular substitution (e.g., methoxy, halogen, heteroaryl), enabling fine-tuning of physicochemical properties .
  • Biological Potential: Thiazolidinone analogs demonstrate that combining rigid cores (e.g., chromene) with hydrogen-bonding motifs can enhance bioactivity .
  • Metabolic Considerations : Methoxy groups in the target compound may improve metabolic stability compared to halogenated analogs, which are prone to dehalogenation .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24_{24}H27_{27}N O6_6
  • Molecular Weight : 425.5 g/mol
  • CAS Number : 1212410-29-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its structure suggests potential activity as an inhibitor of specific enzymes or receptors involved in disease processes. The spirochromene moiety is known for its biological relevance, particularly in anti-inflammatory and anticancer activities.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • In Vitro Studies : Research indicates that derivatives of spirochromenes exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK pathway .
  • Case Study : A study demonstrated that a related compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells and reducing angiogenesis .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has also been explored:

  • In Vivo Studies : In animal models, compounds with similar structures have shown significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureEffect on Activity
Dimethoxy groupsEnhance lipophilicity and receptor binding affinity
Spirochromene moietyEssential for anticancer activity due to its interaction with DNA and proteins involved in cell cycle regulation

Pharmacokinetics and Toxicology

Limited data are available regarding the pharmacokinetics of this compound; however, studies on structurally similar compounds suggest moderate bioavailability and potential metabolic pathways involving cytochrome P450 enzymes . Toxicological assessments are necessary to evaluate safety profiles before clinical applications.

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